3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate is an organic compound known for its unique structure and versatile applications. It is characterized by the presence of multiple ether linkages and acetate groups, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate typically involves the reaction of polyethylene glycol (PEG) with acetic anhydride. The process can be summarized as follows:
Starting Material: Polyethylene glycol (PEG) with a specific molecular weight.
Reagents: Acetic anhydride and a catalyst such as sulfuric acid or pyridine.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C. The reaction mixture is stirred for several hours to ensure complete acetylation of the hydroxyl groups in PEG.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the acetate groups, converting them back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, where nucleophiles replace the acetate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of the original PEG structure.
Substitution: Formation of new compounds with functional groups replacing the acetate groups.
Scientific Research Applications
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate finds applications across various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The multiple ether linkages provide flexibility and the acetate groups offer sites for further chemical modifications. These properties enable it to interact with various molecular targets, facilitating its use in diverse applications.
Comparison with Similar Compounds
Polyethylene Glycol (PEG): Shares the ether backbone but lacks the acetate groups.
Polypropylene Glycol (PPG): Similar structure but with propylene oxide units instead of ethylene oxide.
Diethylene Glycol Diacetate: Shorter chain length with similar functional groups.
Uniqueness: 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacetate is unique due to its specific chain length and the presence of multiple acetate groups, which confer distinct chemical reactivity and versatility compared to its analogs.
Properties
CAS No. |
22790-13-2 |
---|---|
Molecular Formula |
C14H26O8 |
Molecular Weight |
322.35 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-acetyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C14H26O8/c1-13(15)21-11-9-19-7-5-17-3-4-18-6-8-20-10-12-22-14(2)16/h3-12H2,1-2H3 |
InChI Key |
MBGINZGOPMLHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCOCCOCCOCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.